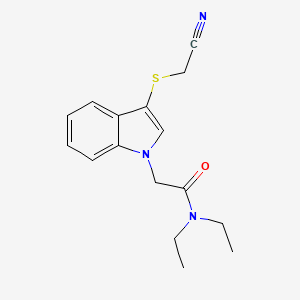
N-(4-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)-3-(trifluorométhyl)benzamide
Vue d'ensemble
Description
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23BF3NO3 and its molecular weight is 405.22. The purity is usually 95%.
BenchChem offers high-quality N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Le 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)picolinate de méthyle présente un potentiel en tant que bloc de construction en chimie médicinale. Les chercheurs peuvent modifier sa structure pour créer de nouveaux candidats médicaments. Sa partie contenant du bore permet des interactions spécifiques avec les cibles biologiques, ce qui le rend précieux pour la conception d'inhibiteurs enzymatiques, d'agents antiviraux ou de médicaments anticancéreux .
Ligands contenant du bore en catalyse
L'atome de bore dans ce composé peut servir de ligand en catalyse par les métaux de transition. Les chercheurs ont étudié son utilisation dans les réactions de couplage croisé catalysées par le palladium, le couplage de Suzuki-Miyaura et d'autres transformations. Le groupe trifluorométhyle améliore la réactivité et la sélectivité, ce qui en fait un ligand intéressant pour la synthèse organique .
Sondes fluorescentes et agents d'imagerie
Le 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)picolinate de méthyle peut être fonctionnalisé avec des étiquettes fluorescentes. Les chercheurs ont utilisé des composés similaires comme agents d'imagerie pour des études cellulaires. En attachant des fluorophores, il devient possible de visualiser des processus cellulaires spécifiques ou de suivre les interactions moléculaires en temps réel .
Thérapie par capture de neutrons du bore (BNCT)
La BNCT est un traitement du cancer qui utilise des composés contenant du bore. Le 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)picolinate de méthyle pourrait potentiellement être modifié pour incorporer des isotopes stables du bore. Lorsqu'ils sont sélectivement administrés aux cellules tumorales, ces isotopes capturent les neutrons thermiques, ce qui conduit à une irradiation localisée et à la destruction des cellules tumorales .
Science des matériaux et électronique organique
La structure unique du composé le rend intéressant pour la science des matériaux. Les chercheurs ont étudié son utilisation dans les diodes électroluminescentes organiques (OLED), les photovoltaïques organiques (cellules solaires) et d'autres dispositifs électroniques. Son groupe trifluorométhyle attracteur d'électrons peut influencer le transport de charge et les niveaux d'énergie .
Polymères contenant du bore
Le 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)picolinate de méthyle pourrait servir de monomère pour les polymères contenant du bore. Ces polymères trouvent des applications dans des domaines tels que la résistance au feu, la délivrance de médicaments et les capteurs. En polymérisant ce composé, les chercheurs peuvent explorer ses propriétés dans les matériaux en vrac .
Propriétés
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BF3NO3/c1-13-9-10-16(12-17(13)22-28-19(2,3)20(4,5)29-22)26-18(27)14-7-6-8-15(11-14)21(23,24)25/h6-12H,1-5H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJDDCWLJOIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide](/img/structure/B2494985.png)

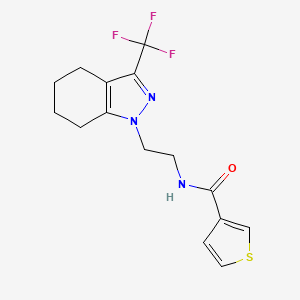
![4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2494988.png)

![3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2494991.png)
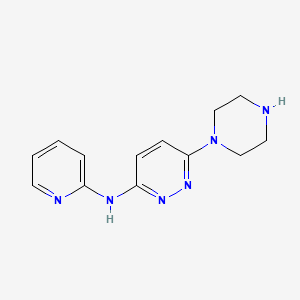
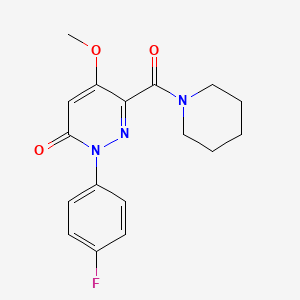
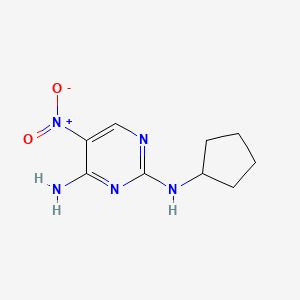
![2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2494997.png)

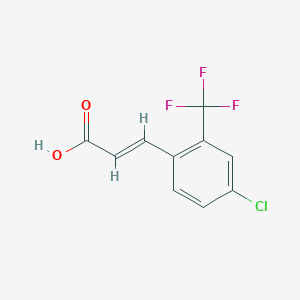
![1-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2495001.png)
